Dicyclanil

Description

Nomenclature and Structural Classification

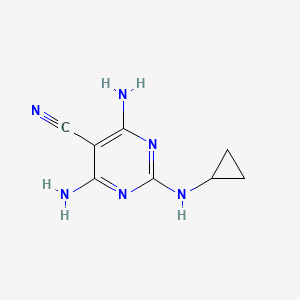

Dicyclanil, systematically named 4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile , is a synthetic pyrimidine derivative with insect growth-regulating properties. Its chemical identity is defined by the International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its core pyrimidine ring substituted with amino, cyclopropylamino, and cyano functional groups. The compound’s structural formula (C₈H₁₀N₆) and molecular weight (190.21 g/mol) are consistent across analytical characterizations.

Key Identifiers of this compound

The pyrimidine backbone positions this compound within the aminopyrimidine chemical class, distinguished by its 5-carbonitrile group and cyclopropylamino side chain. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a planar pyrimidine ring system, with hydrogen-bonding interactions stabilizing the amino and cyclopropylamino groups.

Discovery Timeline and Initial Patent Landscape

This compound emerged from agrochemical research at Ciba-Geigy (now Novartis) in the mid-1980s during systematic screenings for insect growth regulators (IGRs). Initial investigations identified CGA-183893 (later renamed this compound) as a potent inhibitor of blowfly (Lucilia spp.) larval development through interference with molting processes.

Key Milestones in Development

- 1986 : Synthesis and primary screening of CGA-183893, demonstrating specificity against dipteran larvae.

- 1988 : Grant of US Patent 4,783,468 , protecting 5-pyrimidine carbonitriles as ectoparasiticides. This patent disclosed this compound’s synthesis via condensation of 2-cyclopropylamino-4,6-diaminopyrimidine-5-carbonitrile precursors.

- 1990s : Development of commercial formulations (e.g., CLiK® Pour-On) for veterinary use against sheep blowfly strike.

- 2000s–2010s : Expansion of patent claims to aqueous suspensions and non-aqueous solutions for enhanced stability and bioavailability.

The initial patent landscape centered on structural novelty, with subsequent filings addressing formulation challenges. For example, WO2011035288A1 (2010) detailed aqueous suspensions containing this compound and surfactants for prolonged efficacy, while AU2009228785B2 (2009) optimized polyethylene glycol-based solutions for topical applications.

Position Within Pyrimidine Derivatives Insect Growth Regulators

This compound belongs to the cyano-pyrimidine subclass of IGRs, which disrupt insect development by inhibiting chitin synthesis or interfering with hormonal signaling during molting. Unlike benzoylureas (e.g., diflubenzuron) or juvenile hormone analogs (e.g., pyriproxyfen), this compound’s mechanism targets epidermal cell differentiation in dipteran larvae, leading to incomplete ecdysis.

Comparative Analysis of Pyrimidine IGRs

| Compound | Target Pests | Mode of Action | Structural Distinction |

|---|---|---|---|

| This compound | Lucilia spp., Wohlfahrtia magnifica | Disruption of larval cuticle formation | 5-Carbonitrile, cyclopropylamino group |

| Cyromazine | Diptera, Coleoptera | Inhibition of chitin synthase | Triazine ring with cyclopropyl group |

| Novaluron | Lepidoptera, Hemiptera | Chitin synthesis inhibition | Benzoylurea backbone |

This compound’s specificity for dipterans arises from its unique interaction with larval epidermal receptors, a property not observed in broader-spectrum pyrimidine analogs. Computational studies suggest its cyclopropylamino group enhances binding affinity to insect-specific enzymes involved in cuticle sclerotization.

Structural-activity relationship (SAR) analyses highlight the necessity of the 5-carbonitrile moiety for bioactivity, as substitutions at this position abolish IGR effects. Additionally, the cyclopropylamino side chain confers metabolic stability, enabling prolonged residual activity in veterinary applications.

Propriétés

IUPAC Name |

4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c9-3-5-6(10)13-8(14-7(5)11)12-4-1-2-4/h4H,1-2H2,(H5,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTIFYGCWCQRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=C(C(=N2)N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041013 | |

| Record name | Dicyclanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112636-83-6 | |

| Record name | Dicyclanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112636-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclanil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112636836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pyrimidinecarbonitrile, 4,6-diamino-2-(cyclopropylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBC8O809S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dicyclanil involves several key steps:

Condensation Reaction: Malononitrile reacts with sodium methoxide in methanol at 0-5°C for 30 minutes.

Cyclization Reaction: The wet product from the first step is dissolved in water and reacted with industrial hydrochloric acid at 0-5°C overnight.

Cyclopropylation Reaction: The product from the second step is reacted with cyclopropylamine in ethanol under reflux conditions.

Oxidation Reaction: The product undergoes oxidation with acetic acid and sodium tungstate at 50-55°C, followed by the addition of hydrogen peroxide.

Ammoniation Reaction: The final step involves reacting the product with ammonia water in ethanol at 20-25°C.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Dicyclanil can undergo oxidation reactions, particularly during its synthesis.

Cyclization: The formation of the pyrimidine ring involves a cyclization reaction.

Substitution: The introduction of the cyclopropyl group is a substitution reaction.

Common Reagents and Conditions:

Oxidation: Acetic acid, sodium tungstate, hydrogen peroxide.

Cyclization: Industrial hydrochloric acid.

Substitution: Cyclopropylamine.

Major Products:

Applications De Recherche Scientifique

Chemistry: Dicyclanil is used as a model compound in studies of insect growth regulators and their mechanisms of action .

Biology: In biological research, this compound is used to study the development and inhibition of insect larvae, particularly in the context of veterinary applications .

Industry: this compound is widely used in the livestock industry to prevent fly-strike, improving animal health and reducing economic losses .

Mécanisme D'action

Dicyclanil acts by interfering with the molting process of insect larvae, similar to cyromazine . It likely disrupts chitin deposition, preventing the larvae from developing into pupae . The exact molecular targets and pathways are not fully elucidated, but it is known to have a long-lasting effect on dipteran species .

Comparaison Avec Des Composés Similaires

Resistance Management and Industry Implications

- Resistance Monitoring : this compound-resistant L. cuprina strains reduce protection periods by 69–78% in high-wool sheep, necessitating integrated pest management (IPM) strategies .

- Cross-Resistance: Shared metabolic pathways between this compound and cyromazine exacerbate resistance risks . Rotating with non-IGR compounds (e.g., ivermectin) is recommended .

- Application Timing : Delaying this compound treatment until 6 weeks post-shearing enhances efficacy by aligning with wool regrowth dynamics .

Activité Biologique

Dicyclanil is a compound primarily used in veterinary medicine, particularly for controlling blowfly strike in sheep. Its biological activity encompasses various pharmacological effects, resistance mechanisms, and implications for animal health. This article reviews the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data.

Pharmacokinetics and Biotransformation

Absorption and Distribution

this compound is administered orally, with studies indicating that peak plasma concentrations occur approximately 8 hours post-administration. In a study involving male Han Wistar rats, the maximum concentration reached was about 20 µg/ml, declining to lower levels by 24 hours . The compound's distribution in tissues showed significant accumulation in the liver (270 µg/kg) and blood (170 µg/kg), with a slower decline in blood levels compared to other tissues .

Metabolism

The biotransformation of this compound is characterized by oxidative cleavage of the cyclopropyl ring, leading to various metabolites. Major metabolites identified include 2,4,6-triaminopyrimidin-5-carbonitrile and other polar and nonpolar compounds . The metabolic pathways suggest limited transformation of the cyano group, indicating its stability within biological systems.

Efficacy Against Blowfly Strike

This compound is notably effective against Lucilia cuprina, the sheep blowfly. A field trial demonstrated its efficacy in preventing wohlfahrtiosis—a disease caused by blowfly larvae—over a treatment period of 31 weeks. The incidence of the disease was significantly reduced in treated flocks compared to controls .

Resistance Mechanisms

Resistance to this compound has been documented in various blowfly populations. Research indicates that resistance is polygenic, with key chromosomal regions identified that contribute to this trait . For instance, specific cytochrome P450 genes (Cyp6g1 and Cyp12d1) have been linked to increased resistance levels. Transgenic studies in Drosophila melanogaster showed that overexpression of these genes resulted in enhanced survival against this compound exposure .

Case Study: Resistance Analysis

A study on the Walgett strain of L. cuprina revealed significant resistance levels with IC50 values showing 26-fold resistance to this compound. Co-treatment with cytochrome P450 inhibitors indicated a synergistic effect, suggesting that metabolic resistance plays a critical role in survival against this insecticide .

Summary of Findings

The following table summarizes key findings related to this compound's biological activity:

Q & A

Q. Table 1. Resistance Factors in Lucilia cuprina Field Strains

| Insecticide | IC₅₀ Resistance Factor | IC₉₅ Resistance Factor |

|---|---|---|

| This compound | 9.1–23.8 | 16.5–53.7 |

| Imidacloprid | 8.7–14.1 | 14.6–24.3 |

| Source: Field strain bioassays under ion-pair LC conditions . |

Q. Table 2. Key Analytical Parameters for this compound Detection

| Parameter | Value (HPLC-UV/Vis) | Value (LC/MS/MS) |

|---|---|---|

| LOD (mg/kg) | 0.02 | 0.01 |

| LOQ (mg/kg) | 0.05 | 0.03 |

| Precision (RSD%) | ≤10.4 | ≤8.2 |

| Source: Kim & Myung (2011) . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.